Cas no 7312-25-6 (methyl 5-bromo-1-benzothiophene-3-carboxylate)

Methyl 5-bromo-1-benzothiophene-3-carboxylate is a brominated benzothiophene derivative with a carboxylate ester functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent at the 5-position enhances its reactivity for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. The ester group offers additional derivatization potential, including hydrolysis to carboxylic acids or reduction to alcohols. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science research. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
methyl 5-bromo-1-benzothiophene-3-carboxylate structure
7312-25-6 structure
Product Name:methyl 5-bromo-1-benzothiophene-3-carboxylate
CAS No:7312-25-6
MF:C10H7BrO2S
MW:271.130380868912
CID:4655832
Update Time:2025-06-15

methyl 5-bromo-1-benzothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • METHYL 5-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLATE
    • Methyl 5-bromobenzo[b]thiophene-3-carboxylate
    • methyl 5-bromo-1-benzothiophene-3-carboxylate
    • Inchi: 1S/C10H7BrO2S/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3
    • InChI Key: QZNZVRWWWOWDRV-UHFFFAOYSA-N
    • SMILES: C1SC2=CC=C(Br)C=C2C=1C(OC)=O

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methyl 5-bromo-1-benzothiophene-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:7312-25-6)methyl 5-bromo-1-benzothiophene-3-carboxylate
Order Number:A1090203
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:00
Price ($):512.0
Email:sales@amadischem.com

methyl 5-bromo-1-benzothiophene-3-carboxylate Related Literature

Additional information on methyl 5-bromo-1-benzothiophene-3-carboxylate

Methyl 5-bromo-1-benzothiophene-3-carboxylate (CAS No. 7312-25-6): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-bromo-1-benzothiophene-3-carboxylate (CAS No. 7312-25-6) is a versatile and highly valuable intermediate in the field of organic synthesis, particularly in pharmaceutical research and development. This compound, characterized by its benzothiophene core structure substituted with a bromine atom at the 5-position and a carboxylate ester group at the 3-position, has garnered significant attention due to its utility in constructing complex molecular architectures essential for drug discovery.

The benzothiophene scaffold is a prominent motif in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to enhance binding affinity and metabolic stability. The presence of the bromine atom at the 5-position of the benzothiophene ring introduces a reactive handle that facilitates further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.

The carboxylate ester group at the 3-position of the molecule provides an additional site for chemical manipulation. It can be readily converted into other functional groups, including amides, esters, and acids, through various synthetic transformations. This adaptability makes methyl 5-bromo-1-benzothiophene-3-carboxylate an indispensable building block for synthesizing a wide array of pharmacologically relevant molecules.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting central nervous system (CNS) disorders. Benzothiophene derivatives have emerged as promising candidates due to their ability to cross the blood-brain barrier and interact with specific CNS receptors. Methyl 5-bromo-1-benzothiophene-3-carboxylate has been employed in several studies as a precursor for designing small-molecule modulators of neurotransmitter systems. For instance, researchers have utilized this compound to synthesize analogs with potential antipsychotic and antidepressant properties.

The pharmaceutical industry has also explored the use of methyl 5-bromo-1-benzothiophene-3-carboxylate in developing inhibitors of enzymes involved in cancer metabolism. Benzothiophene-based inhibitors have shown promise in preclinical studies by selectively targeting enzymes such as tyrosine kinases and poly(ADP-ribose) polymerases (PARPs). The bromine substituent on the benzothiophene ring enables efficient coupling with other heterocycles or aromatic units, allowing for the creation of highly specific inhibitors with improved pharmacokinetic profiles.

5-bromo-1-benzothiophene-3-carboxylate has been incorporated into virtual screening campaigns aimed at identifying novel scaffolds with desired biological activities. Its structural features make it an attractive candidate for generating hit compounds that can be further optimized through structure-based drug design approaches. 5-bromo-1-benzothiophene-3-carboxylate typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of appropriately substituted benzothiophenes followed by esterification of the carboxylic acid group. Recent innovations in synthetic methodologies have focused on improving yield and selectivity while minimizing waste generation, aligning with green chemistry principles. 5-bromo-1-benzothiophene-3-carboxylate (CAS No. 7312-25-6) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for benzothiophene derivatives, the demand for high-quality intermediates like methyl 5-bromo-1-benzothiophene-3-carboxylate is expected to grow, driving further innovation in synthetic chemistry and drug discovery.
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Amadis Chemical Company Limited
(CAS:7312-25-6)methyl 5-bromo-1-benzothiophene-3-carboxylate
A1090203
Purity:99%
Quantity:1g
Price ($):512.0
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